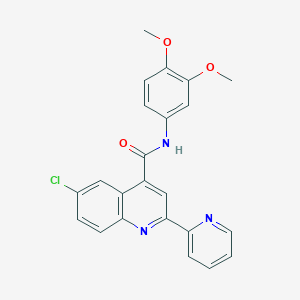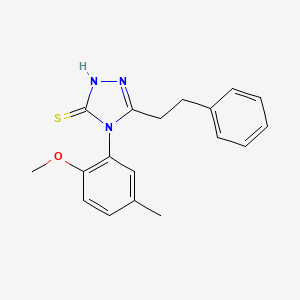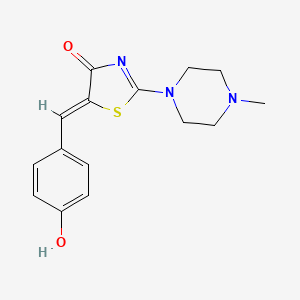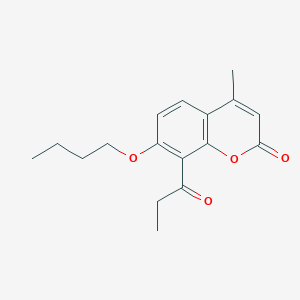
6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives and has been found to possess various pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of receptor tyrosine kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival. 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide specifically targets the FLT3 and c-Kit receptors, which are overexpressed in many types of cancer cells. By inhibiting these receptors, 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide can induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has also been shown to have neuroprotective effects by inhibiting the activity of receptor tyrosine kinases involved in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potent inhibitory activity against FLT3 and c-Kit receptors, which are overexpressed in many types of cancer cells. In addition, 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, the limitations of using 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide include its potential toxicity and off-target effects, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the research on 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide, including the development of more potent and selective inhibitors of FLT3 and c-Kit receptors. In addition, further studies are needed to investigate the potential therapeutic applications of 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide in other diseases, such as neurodegenerative disorders. Furthermore, the development of novel drug delivery systems may enhance the efficacy and reduce the toxicity of 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been found to inhibit the activity of receptor tyrosine kinases, such as FLT3 and c-Kit, which are involved in the growth and proliferation of cancer cells. In preclinical studies, 6-chloro-N-(3,4-dimethoxyphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has shown promising results in inhibiting the growth of various types of cancer cells, including acute myeloid leukemia, glioblastoma, and neuroblastoma.
Propiedades
IUPAC Name |
6-chloro-N-(3,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-29-21-9-7-15(12-22(21)30-2)26-23(28)17-13-20(19-5-3-4-10-25-19)27-18-8-6-14(24)11-16(17)18/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFQKXSVVZVQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5,6-pentafluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4779802.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4779832.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779842.png)
![N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4779843.png)
![N-(2-methoxyethyl)-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4779851.png)
![3-(2-cyclopentylethyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779854.png)
![ethyl 7-[3-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4779862.png)
![2-(4-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B4779863.png)
![2,2-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B4779868.png)



![ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B4779879.png)